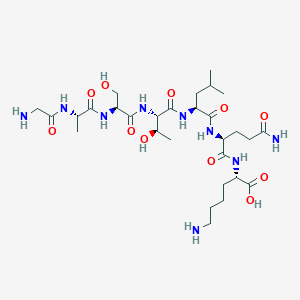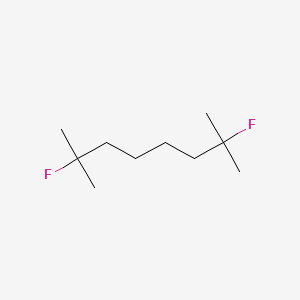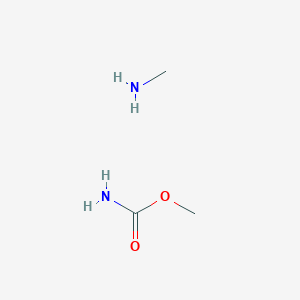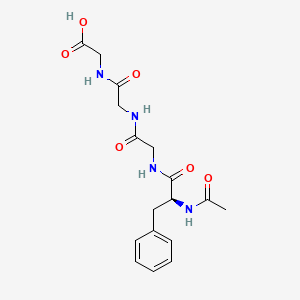
Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-lysine: is a polypeptide composed of eight amino acids This compound is a part of a larger class of peptides that play crucial roles in various biological processes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable reagents.
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide with high purity.
化学反応の分析
Types of Reactions: Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds, if any, within the peptide.
Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis or chemical modification techniques.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution: Site-directed mutagenesis kits, chemical modification reagents.
Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield reduced forms of the peptide.
科学的研究の応用
Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-lysine has several scientific research applications:
Chemistry: It is used as a model peptide in studies of peptide synthesis, folding, and stability.
Biology: The peptide is employed in research on protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: It has potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: The peptide is used in the development of biosensors and diagnostic assays.
作用機序
The mechanism of action of Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact mechanism depends on the context in which the peptide is used, such as its role in cellular signaling or as a therapeutic agent.
類似化合物との比較
- Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-arginine
- Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-histidine
- Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-phenylalanine
Uniqueness: Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-lysine is unique due to its specific sequence of amino acids, which confers distinct bioactivity and functional properties. The presence of lysine, for example, can influence the peptide’s charge, solubility, and interaction with other biomolecules.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
827301-33-7 |
|---|---|
分子式 |
C29H53N9O11 |
分子量 |
703.8 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C29H53N9O11/c1-14(2)11-19(26(45)34-17(8-9-21(32)41)25(44)35-18(29(48)49)7-5-6-10-30)36-28(47)23(16(4)40)38-27(46)20(13-39)37-24(43)15(3)33-22(42)12-31/h14-20,23,39-40H,5-13,30-31H2,1-4H3,(H2,32,41)(H,33,42)(H,34,45)(H,35,44)(H,36,47)(H,37,43)(H,38,46)(H,48,49)/t15-,16+,17-,18-,19-,20-,23-/m0/s1 |
InChIキー |
MKJRLBJELXHOIQ-LZHMTVEHSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)CN)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14212461.png)
![4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14212462.png)








![4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14212511.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 7-methoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B14212514.png)
![5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride](/img/structure/B14212517.png)
